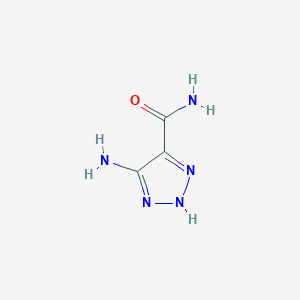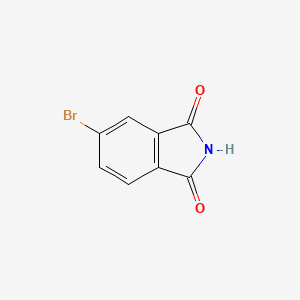
4-溴邻苯二甲酰亚胺
描述
4-Bromophthalimide is a useful research compound. Its molecular formula is C8H4BrNO2 and its molecular weight is 226.03 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Bromophthalimide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38028. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Bromophthalimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromophthalimide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药中间体
4-溴邻苯二甲酰亚胺: 被广泛用作合成药物化合物中间体 . 其反应活性允许创建各种药物,在开发新药和治疗方法中发挥着至关重要的作用。
有机合成
该化合物在有机合成过程中作为关键中间体 . 它参与复杂有机分子的构建,这些分子对于合成各种有机产品至关重要,包括染料、树脂和其他聚合物。
氧化剂
4-溴邻苯二甲酰亚胺: 表现出氧化行为,用于氧化有机化合物 . 它可以将有害物质转化为毒性较低或环境友好的物质,使其在环境修复工作中具有价值。
动力学研究
涉及4-溴邻苯二甲酰亚胺的氧化反应的动力学在化学研究中备受关注 . 了解这些反应有助于在各种工业应用中开发更高效、更具选择性的氧化过程。
烯醇化研究
在酸性介质中,4-溴邻苯二甲酰亚胺用于研究 4-氧代丁酸的烯醇化 . 这些研究对于药物化学很重要,因为它们与潜在药物分子的反应性和稳定性有关。
催化
4-溴邻苯二甲酰亚胺: 在某些化学反应中可以充当催化剂 . 其催化特性被利用来提高反应速率和产率,这对研究和工业制造都有利。
环境化学
由于其氧化特性,4-溴邻苯二甲酰亚胺在环境化学中用于研究污染物的降解 . 它有助于了解可以减轻环境污染的化学过程。
生物学意义
4-溴邻苯二甲酰亚胺与生物分子的反应性在生物化学和药物化学中备受关注 . 它可以用来修饰肽和蛋白质,这对研究生物功能和开发治疗剂很有用。
作用机制
Target of Action
4-Bromophthalimide (4-BP) is primarily used as an oxidizing agent in the oxidation of organic compounds . Its primary targets are organic compounds, particularly those that are toxic and hazardous for the environment .
Mode of Action
The interaction of 4-BP with its targets involves a conventional oxidation process . The oxidation of organic compounds by 4-BP is a significant process for converting these compounds into environmentally friendly or less harmful substances . The total reaction is second-order, with first-order dependence on both the oxidant and the substrate .
Biochemical Pathways
The oxidation process carried out by 4-BP affects various biochemical pathways. The oxidation products obtained by the oxidation of various organic compounds by 4-BP include acetic acid, aldehyde, carbon dioxide, ammonia, cyanide, aldonic acid, etc . These products indicate that 4-BP affects multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
The result of 4-BP’s action is the conversion of organic compounds into less harmful substances . This is achieved through the oxidation process, which leads to the formation of various oxidation products . The exact molecular and cellular effects would depend on the specific organic compounds that 4-BP is interacting with.
Action Environment
The action of 4-BP can be influenced by various environmental factors. For instance, the rate of oxidation increases linearly with the concentration of hydrogen ions . . These findings suggest that the action, efficacy, and stability of 4-BP can be influenced by factors such as pH and ionic strength.
安全和危害
未来方向
生化分析
Biochemical Properties
4-Bromophthalimide plays a significant role in various biochemical reactions, primarily as an oxidizing agent. It interacts with several enzymes and proteins, facilitating oxidation reactions. For instance, it has been used in the oxidation of organic compounds, converting them into less harmful substances . The compound’s interaction with enzymes such as oxidases and dehydrogenases is crucial for its biochemical activity. These interactions often involve the transfer of electrons, leading to the oxidation of substrates.
Cellular Effects
4-Bromophthalimide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce oxidative stress in cells, leading to the activation of antioxidant defense mechanisms . This oxidative stress can result in the modulation of gene expression, particularly genes involved in the oxidative stress response. Additionally, 4-Bromophthalimide affects cellular metabolism by altering the redox state of cells, impacting metabolic pathways that rely on redox reactions.
Molecular Mechanism
The molecular mechanism of 4-Bromophthalimide involves its role as an oxidizing agent. It exerts its effects by facilitating the transfer of electrons from substrates to itself, leading to the oxidation of the substrates . This process often involves the formation of reactive intermediates, which can further react with other biomolecules. The compound’s ability to oxidize various substrates makes it a versatile tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromophthalimide can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that the oxidative effects of 4-Bromophthalimide can persist, leading to sustained changes in cellular function. These temporal effects are crucial for understanding the long-term impact of the compound in biochemical experiments.
Dosage Effects in Animal Models
The effects of 4-Bromophthalimide vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress, which may activate cellular defense mechanisms without causing significant damage . At high doses, 4-Bromophthalimide can cause severe oxidative damage, leading to cell death and tissue injury. These dosage-dependent effects are essential for determining the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
4-Bromophthalimide is involved in several metabolic pathways, primarily those related to oxidation-reduction reactions. It interacts with enzymes such as oxidases and dehydrogenases, facilitating the oxidation of various substrates . These interactions can alter metabolic flux and affect the levels of metabolites in cells. Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-Bromophthalimide is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature . Additionally, the compound may interact with transport proteins that facilitate its movement within cells. The distribution of 4-Bromophthalimide within tissues can affect its localization and accumulation, influencing its biochemical activity.
Subcellular Localization
The subcellular localization of 4-Bromophthalimide is critical for its activity and function. The compound can localize to specific cellular compartments, such as the mitochondria, where it can exert its oxidative effects . Targeting signals and post-translational modifications may direct 4-Bromophthalimide to these compartments, enhancing its biochemical activity. Understanding the subcellular localization of 4-Bromophthalimide is essential for elucidating its role in cellular processes.
属性
IUPAC Name |
5-bromoisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYICZVGHULCHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90284615 | |
| Record name | 4-Bromophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6941-75-9 | |
| Record name | 6941-75-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38028 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromophthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Bromophthalimide a useful starting material in organic synthesis, particularly for developing potential protein kinase inhibitors?
A1: 4-Bromophthalimide serves as a versatile building block in organic synthesis due to its reactivity. [] It can be easily functionalized via palladium-catalyzed Stille cross-coupling reactions. This allows for the introduction of various substituents, such as pyridine rings, leading to the creation of more complex molecules like 4-(pyridin-2-yl)phthalimide. [] This derivative is particularly interesting because it can undergo regioselective cyclometalation, forming organometallic complexes with potential for protein kinase inhibition. []
Q2: Can you elaborate on the significance of the phthalimide moiety in designing protein kinase inhibitors?
A2: Research suggests that the phthalimide moiety plays a crucial role in the interaction with protein kinases. [] Specifically, it forms hydrogen bonds with the hinge region of the ATP-binding site in these enzymes. [] This interaction mimics the binding mode of ATP, the natural substrate of kinases, leading to competitive inhibition. This targeted interaction makes 4-Bromophthalimide derivatives promising candidates for developing specific and potent kinase inhibitors.
Q3: Are there any crystallographic studies available that provide insights into the binding mode of 4-Bromophthalimide derivatives with protein kinases?
A3: Yes, a co-crystal structure of a metallo-phthalimide, derived from 4-Bromophthalimide, with the protein kinase Pim1 has been reported. [] This structure confirms that the phthalimide moiety engages in the intended hydrogen bonding with the hinge region of the ATP-binding site. [] This visual confirmation at the molecular level reinforces the potential of 4-Bromophthalimide derivatives as ATP-competitive kinase inhibitors.
Q4: Aside from protein kinase inhibition, has 4-Bromophthalimide been explored in other research areas?
A4: Yes, 4-Bromophthalimide has been investigated in studies concerning oxidative ammonolysis reactions. [, ] For instance, its conversion as a substrate in the oxidative ammonolysis of 4-bromo-o-xylene has been examined. [] Additionally, research has focused on the formation of by-products during the kinetics of oxidative ammonolysis of 4-bromo-o-xylene, providing insights into the reactivity and potential applications of 4-Bromophthalimide in this specific chemical context. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


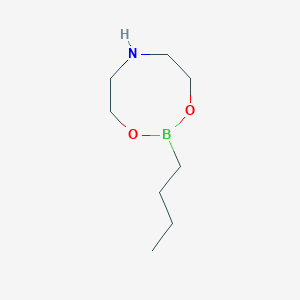
![1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene](/img/structure/B1267485.png)


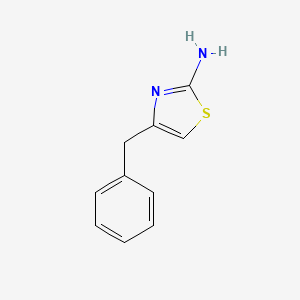
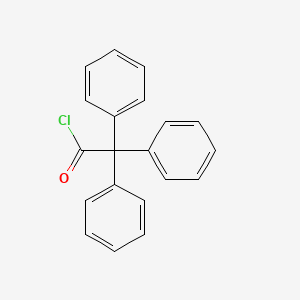
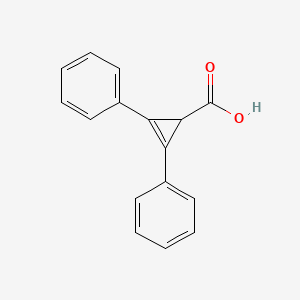
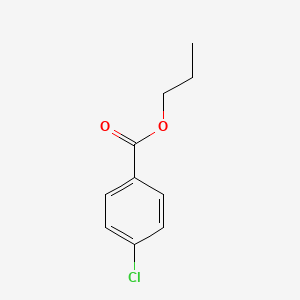

![2-{[(Benzyloxy)carbonyl]amino}benzoic acid](/img/structure/B1267498.png)

